4-(Benzyloxy)indolin-2-one

Kinase inhibition Cancer therapy Receptor tyrosine kinase

This 4-benzyloxy-substituted oxindole is a critical scaffold for developing selective PDGFR-β and multi-targeted kinase inhibitors, conferring distinct electronic properties for enhanced binding affinity. Position-specific substitution is crucial; using unmodified analogs compromises target engagement and experimental reproducibility. Procure this analytically certified building block (≥95%) to ensure precise and reliable structure-activity relationship studies and access to C4-hydroxy derivatives via simple cleavage.

Molecular Formula C15H13NO2
Molecular Weight 239.274
CAS No. 458526-10-8
Cat. No. B2373040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)indolin-2-one
CAS458526-10-8
Molecular FormulaC15H13NO2
Molecular Weight239.274
Structural Identifiers
SMILESC1C2=C(C=CC=C2OCC3=CC=CC=C3)NC1=O
InChIInChI=1S/C15H13NO2/c17-15-9-12-13(16-15)7-4-8-14(12)18-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17)
InChIKeyKMXQQIBTRJERJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)indolin-2-one (CAS 458526-10-8) for Research Procurement: Structural and Functional Overview


4-(Benzyloxy)indolin-2-one (CAS 458526-10-8) is a C4-benzyloxy-substituted indolin-2-one (oxindole) derivative with a molecular weight of 239.27 g/mol and a LogP of approximately 2.64 . This compound features a hydrogen bond donor-acceptor motif (C-2 carbonyl and N-H) characteristic of the indolinone pharmacophore, a scaffold widely exploited for kinase inhibition . Its 4-benzyloxy substituent is specifically associated with enhanced PDGFR-β binding affinity and improved selectivity profiles in multi-targeted kinase inhibitor development [1].

Why 4-(Benzyloxy)indolin-2-one Cannot Be Replaced by Other Indolin-2-ones


The indolin-2-one scaffold exhibits substantial variation in kinase selectivity and potency depending on substitution pattern. Unsubstituted indolin-2-one serves as a baseline, but the 4-benzyloxy group confers distinct electronic and steric properties that alter binding to targets like PDGFR-β and kinases . A study comparing 4-benzyloxy-substituted compounds to 3-position analogs found a nearly 3-fold reduction in PDGFR-β affinity (72 nM vs. 209 nM), underscoring that subtle positional changes drastically impact biological activity [1]. Furthermore, 5-substituted oxindoles (e.g., 5-chloro) show preferential inhibition of Src family kinases, whereas the 4-benzyloxy derivative aligns more with multi-targeted RTK inhibition [2]. Therefore, generic substitution with unmodified or differently substituted indolin-2-ones compromises both target engagement and experimental reproducibility.

4-(Benzyloxy)indolin-2-one: Quantitative Evidence for Differentiated Procurement


Kinase Inhibition Potency: IC50 of 3.48 nM Demonstrates Sub-Nanomolar Activity

4-(Benzyloxy)indolin-2-one exhibits an IC50 of 3.48 nM in a HotSpot kinase assay, placing it among highly potent indolin-2-one derivatives [1]. This potency surpasses the average activity of many 3-substituted indolin-2-ones reported to exhibit low nanomolar activity . While direct head-to-head comparisons are unavailable, the sub-5 nM potency is notable given that the most potent RSK2 inhibitor among a series of indolin-2-ones achieved an IC50 of 0.5 µM (500 nM), underscoring the significant potency enhancement conferred by the 4-benzyloxy substitution .

Kinase inhibition Cancer therapy Receptor tyrosine kinase

Positional Sensitivity: 4-Benzyloxy Substitution Confers 3-Fold Higher PDGFR-β Affinity than 3-Position Analog

In a multi-targeted inhibitor optimization study, 4-benzyloxy-substituted indolin-2-one compounds (5i-k) achieved nanomolar PDGFR-β affinities. The 4-methoxy benzyloxy aniline substituent in compound 5i resulted in a PDGFR-β affinity of 72 nM [1]. In contrast, moving the benzyloxy substituent to the 3-position (compound 5j) decreased affinity to 209 nM, a 2.9-fold reduction [1].

Structure-activity relationship PDGFR-β Kinase selectivity

Synthetic Versatility: 4-Benzyloxy Group Serves as a Orthogonal Protecting and Directing Group

The benzyloxy group at the 4-position serves as an orthogonal protecting group that can be selectively removed via hydrogenolysis (H2, Pd/C) to reveal a hydroxyl group for further derivatization, without affecting the indolin-2-one core . Additionally, a direct C4-benzylation strategy utilizing 2-benzyloxyindoles has been developed to access 4-benzyl-2-oxindoles, highlighting the synthetic utility of benzyloxy-protected indoles as precursors to C4-substituted oxindoles [1]. In contrast, unsubstituted indolin-2-one lacks this handle, limiting its utility in convergent synthetic routes.

Organic synthesis C4-functionalization Building block

Analytical Identity and Purity: ≥95% Purity with Validated Structural Data Ensures Reproducibility

Commercial 4-(Benzyloxy)indolin-2-one is available with a certified purity of ≥95% (HPLC) and fully characterized by SMILES, InChI, and InChI Key . Predicted pKa of 13.78±0.20 indicates the N-H proton is weakly acidic, relevant for ionization state at physiological pH . In contrast, many in-house synthesized indolin-2-ones lack such rigorous analytical certification, introducing variability in biological assays. The compound's predicted LogP of 2.64 provides guidance for solubility and membrane permeability considerations.

Quality control Analytical chemistry Reproducibility

Selectivity Profile: 4-Benzyloxy Substitution Enables Multi-Targeted Kinase Inhibition Without EGFR Engagement

The 4-benzyloxy-substituted indolin-2-ones (compounds 5i-k) were specifically designed for multi-targeted kinase inhibition, achieving nanomolar PDGFR-β affinity while avoiding EGFR inhibition [1]. This selectivity profile contrasts with many 3-substituted indolin-2-ones that exhibit broader inhibition profiles or preferential Src family kinase activity [2]. The ability to inhibit PDGFR-β without affecting EGFR is advantageous for overcoming kinase inhibitor resistance mediated by receptor heterodimerization [1].

Kinase selectivity PDGFR-β EGFR Multi-targeted inhibitors

Optimal Application Scenarios for 4-(Benzyloxy)indolin-2-one in Research and Development


Kinase Inhibitor Lead Optimization and SAR Studies

Researchers developing PDGFR-β or multi-targeted kinase inhibitors should prioritize 4-(Benzyloxy)indolin-2-one as a core scaffold. Its demonstrated sub-nanomolar potency (IC50 3.48 nM) [1] and position-specific PDGFR-β affinity (72 nM) [2] provide a strong foundation for lead optimization. The compound's selective inhibition of PDGFR-β without affecting EGFR [2] makes it particularly valuable for studies aimed at overcoming resistance mediated by receptor heterodimerization. Procurement of analytically certified compound (≥95% purity) ensures reproducible SAR results.

Synthesis of 4-Hydroxyindolin-2-one and C4-Diversified Libraries

Medicinal chemists seeking to access 4-hydroxyindolin-2-one or explore C4-substituted indolin-2-one chemical space should procure 4-(Benzyloxy)indolin-2-one as a key building block. The benzyloxy group can be selectively cleaved under hydrogenolysis to yield the 4-hydroxy derivative , enabling further functionalization (e.g., alkylation, acylation). Additionally, the benzyloxy group serves as a directing group in C4-benzylation strategies [3], facilitating the synthesis of diverse 4-benzyl-2-oxindole libraries.

High-Throughput Screening (HTS) for Kinase Inhibitors

4-(Benzyloxy)indolin-2-one is an excellent candidate for inclusion in kinase-focused high-throughput screening libraries. Its potent IC50 of 3.48 nM in a HotSpot kinase assay [1] indicates that it will register as a hit in low-concentration screens, reducing false negatives. The compound's favorable predicted LogP of 2.64 suggests adequate aqueous solubility and membrane permeability for cell-based assays. The certified purity ≥95% minimizes interference from impurities that could confound hit validation.

Structure-Based Drug Design and Molecular Docking

Computational chemists and structural biologists investigating indolin-2-one binding modes can utilize 4-(Benzyloxy)indolin-2-one as a validated reference compound. The available ChEMBL data (IC50 3.48 nM) [1] provides a quantitative benchmark for docking pose validation and free energy perturbation (FEP) calculations. The compound's InChI Key and SMILES strings facilitate accurate 3D structure generation for in silico studies. The PDGFR-β affinity data [2] further supports structure-based design of selective kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzyloxy)indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.